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Introduction

Keverprazan (also known as KFP-H008) is a novel, orally active potassium-competitive acid
blocker (P-CAB) developed for the treatment of acid-related disorders.[1] As a member of the
P-CAB class, Keverprazan offers a distinct mechanism of action compared to traditional proton
pump inhibitors (PPIs). It competitively and reversibly binds to the potassium-binding site of the
H+/K+-ATPase, the proton pump responsible for the final step of gastric acid secretion.[2][3]
This mechanism allows for a rapid onset of action and potent, sustained inhibition of gastric
acid production, independent of the proton pump's activation state.[2] This technical guide
provides an in-depth summary of the early-phase pharmacological studies of Keverprazan,
focusing on its preclinical and Phase I clinical development.

Mechanism of Action

Keverprazan exerts its pharmacological effect by directly inhibiting the gastric H+/K+-ATPase
enzyme system in parietal cells. Unlike PPIs, which require an acidic environment for activation
and form covalent bonds with the proton pump, Keverprazan's competitive and reversible
binding to the K+ binding site leads to a more immediate and controlled suppression of gastric
acid.[2][3]
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Figure 1: Mechanism of Action of Keverprazan on H+/K+-ATPase.

Preclinical Pharmacology

While extensive preclinical data for Keverprazan have not been publicly released, available
information indicates its potent and selective inhibitory activity on the gastric proton pump.

In Vitro Studies

Keverprazan has been shown to be a potent inhibitor of H+/K+-ATPase activity, with a
reported half-maximal inhibitory concentration (IC50) of less than 100 nM.[4] It also
demonstrated selectivity for the H+/K+-ATPase over the hERG potassium channel, with an
IC50 for the latter of 18.69 pM.[4]

Table 1: In Vitro Inhibitory Activity of Keverprazan

Target IC50 Reference
H+/K+-ATPase <100 nM [4]
hERG Potassium Channel 18.69 uM [4]
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A common method for determining the in vitro potency of P-CABs involves using isolated
H+/K+-ATPase vesicles from sources such as porcine or rabbit gastric mucosa.

In Vitro H+/K+-ATPase Inhibition Assay Workflow
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Figure 2: Generalized workflow for an in vitro H+/K+-ATPase inhibition assay.

o Preparation of H+/K+-ATPase Vesicles: Gastric mucosal scrapings are homogenized and
subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-
ATPase.

 Incubation: The vesicles are pre-incubated with varying concentrations of Keverprazan or a
control compound in a buffered solution.

o Assay Reaction: The ATPase reaction is initiated by the addition of ATP. The hydrolysis of
ATP by the H+/K+-ATPase results in the release of inorganic phosphate (Pi).

o Quantification: The amount of Pi released is quantified using a colorimetric method, such as

the malachite green assay.

o Data Analysis: The percentage of enzyme inhibition at each Keverprazan concentration is
calculated relative to a vehicle control. The IC50 value is then determined by fitting the data

to a dose-response curve.

In Vivo Studies

Preclinical studies in animal models have demonstrated the in vivo efficacy of Keverprazan in
inhibiting gastric acid secretion. In rats, Keverprazan was shown to inhibit both basal and
histamine-induced gastric acid secretion.[4] Furthermore, its acid suppression effect was
reported to be more potent and longer-lasting than that of the PPI lansoprazole.[5] The acid
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suppression effect of keverprazan was found to be comparable to another P-CAB,
vonoprazan.[3]

Commonly used animal models to evaluate the efficacy of gastric acid suppressants include
the pylorus-ligated rat model and the histamine-stimulated gastric acid secretion model.

In Vivo Gastric Acid Secretion Model Workflow
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Figure 3: Generalized workflow for in vivo gastric acid secretion models.

e Animal Preparation: Animals, typically rats, are fasted overnight with free access to water to
ensure an empty stomach.

» Drug Administration: Keverprazan or a vehicle control is administered orally at various
doses.

¢ Induction of Acid Secretion:

o Pylorus Ligation: The pyloric end of the stomach is ligated under anesthesia to allow for
the accumulation of gastric secretions.

o Histamine Stimulation: A secretagogue such as histamine is administered to stimulate
gastric acid secretion.

o Sample Collection: After a predetermined period, the animals are euthanized, and the
stomach is isolated to collect the gastric contents.

e Analysis: The volume of the gastric juice is measured, and the pH and total acidity are
determined by titration.
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Phase | Clinical Studies

A series of Phase | studies were conducted in healthy Chinese subjects to evaluate the safety,
tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of Keverprazan.

Single Ascending Dose (SAD) Study (Phase la)

This study assessed the safety, PK, and PD of single oral doses of Keverprazan ranging from
5 mg to 60 mg.[2]

o Study Design: A randomized, double-blind, placebo- and active-controlled (lansoprazole 30
mg) dose-escalation study.[2]

» Participants: Healthy Chinese subjects.[2]

e Pharmacokinetic Sampling: Blood samples were collected at various time points up to 48
hours post-dose to determine plasma concentrations of Keverprazan.[5]

o Pharmacodynamic Assessment: 24-hour intragastric pH monitoring was performed to assess
the effect on gastric acid secretion.[2]

Table 2: Pharmacokinetic Parameters of Keverprazan after Single Ascending Doses|[2]

Cmax AUCO0-00
Dose Tmax (h) t1/2 (h) CLI/F (L/h)
(ng/mL) (h*ng/mL)
5mg 1.25-1.75 5.83 54.3 6.00 - 7.17 88.8 - 198
10 mg 1.25-1.75 6.00 - 7.17 88.8 - 198
20 mg 1.25-1.75 6.00 - 7.17 88.8 - 198
40 mg 1.25-1.75 6.00 - 7.17 88.8-198
60 mg 1.25-1.75 89.3 785 6.00 - 7.17 88.8 - 198

Cmax and AUC increased with the dose.
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Table 3: Pharmacodynamic Parameters of Keverprazan after Single Ascending Doses (24-
hour Intragastric pH >5 Holding-Time Ratio - HTR)[Z]

Dose Group pH >5 HTR (%)
Keverprazan 5 mg 79x8.1
Keverprazan 10 mg 26.2+22.8
Keverprazan 20 mg 80.2 + 8.8
Keverprazan 40 mg 88.1+8.6
Keverprazan 60 mg 93.0+1.7
Lansoprazole 30 mg 57.1+£26.4

The intragastric pH >5 HTR increased with the dose, reaching a plateau at 20 mg.[2]
Keverprazan was found to be well-tolerated, with most adverse events being mild in intensity.

[2]

Food Effect Study (Phase Ib)

This study investigated the effect of a high-fat meal on the pharmacokinetics of Keverprazan.

[2]
e Study Design: A randomized, open-label, two-period crossover study.[2]
» Participants: Healthy Chinese subjects.[2]

o Treatments: A single oral dose of Keverprazan under fasting and fed (high-fat meal)
conditions.[2]

Table 4: Effect of Food on Keverprazan Pharmacokinetics[2]
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Geometric Mean Ratio

Parameter . 90% Confidence Interval
(Fed/Fasting)

Cmax 126.8% 109.0% - 147.5%

AUCO-o0 134.9% 123.8% - 146.9%

A high-fat meal increased the Cmax and AUC of Keverprazan, suggesting enhanced
absorption in the fed state.[2]

Multiple Ascending Dose (MAD) Study (Phase Ic)

This study evaluated the safety, PK, and PD of multiple oral doses of Keverprazan.[6]

o Study Design: A randomized, double-blind, positive- (vonoprazan 20 mg) and placebo-
controlled study.[6]

o Participants: 26 healthy Chinese subjects.[6]

o Dosing: Keverprazan 20 mg/day or 40 mg/day, or matching placebo, or vonoprazan 20
mg/day for 7 days.[6]

A steady-state in plasma exposure was generally achieved after 7 days of treatment.[6]

Table 5: Pharmacokinetic Parameters of Keverprazan after Multiple Doses (Day 7)[6]

Dose Tmax (h) Cmax (ng/mL) AUC (h*ng/mL) t1/2 (h)
20 mg 1.25-3.0 43.1 361 6.23
40 mg 1.25-3.0 93.2 1131 7.01

Table 6: Pharmacodynamic Parameters of Keverprazan after Multiple Doses (24-hour
Intragastric pH >5 Holding-Time Ratio - HTR)[6]
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Dose Group Day 1 HTR (%) Day 7 HTR (%)
Keverprazan 20 mg 84.4 97.4
Keverprazan 40 mg 84.5 100.0
Vonoprazan 20 mg 79.1 99.0

Keverprazan was well-tolerated, with no serious adverse events reported.[6] The 20 mg/day
dose of Keverprazan was sufficient to produce a significant, stable, and long-lasting inhibition
of gastric acid.[6]

Conclusion

The early-phase pharmacological studies of Keverprazan demonstrate its potential as a potent
and rapid-acting inhibitor of gastric acid secretion. Its mechanism as a P-CAB translates to a
favorable pharmacokinetic and pharmacodynamic profile, characterized by rapid absorption,
dose-proportional exposure, and sustained elevation of intragastric pH. Phase | clinical trials
have established that Keverprazan is well-tolerated in healthy subjects, with a 20 mg once-
daily dose providing near-maximal and lasting acid suppression. These findings support the
continued clinical development of Keverprazan for the management of acid-related
gastrointestinal disorders. Further studies in patient populations are warranted to confirm its
efficacy and safety in a therapeutic setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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